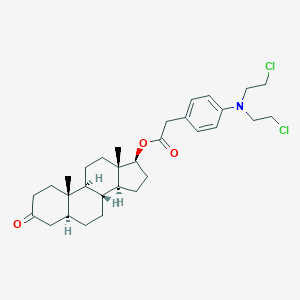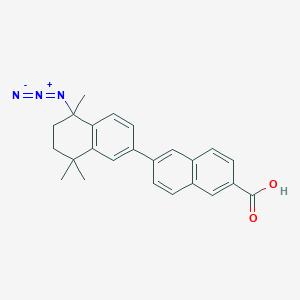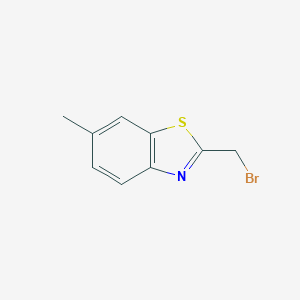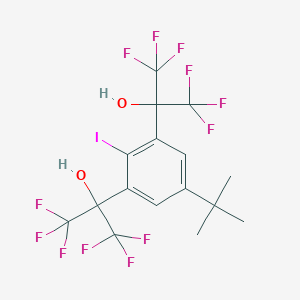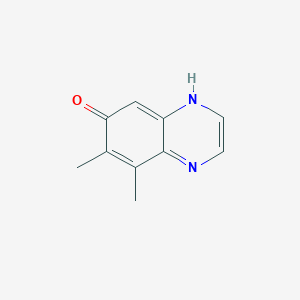
7,8-Dimethylquinoxalin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-6-quinoxalinol is an organic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound is characterized by its quinoxaline core, substituted with two methyl groups at positions 7 and 8, and a hydroxyl group at position 6.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-6-quinoxalinol typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds. One common method is the reaction of 2,3-butanedione with o-phenylenediamine under acidic conditions, followed by methylation and hydroxylation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of 7,8-Dimethyl-6-quinoxalinol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions: 7,8-Dimethyl-6-quinoxalinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: 7,8-Dimethyl-6-quinoxalinone.
Reduction: 7,8-Dimethyl-6-dihydroquinoxaline.
Substitution: 7,8-Dibromo-6-quinoxalinol.
科学的研究の応用
作用機序
The mechanism of action of 7,8-Dimethyl-6-quinoxalinol involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as kinases and phosphodiesterases, inhibiting their activity and thereby modulating cellular signaling pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
類似化合物との比較
Quinoxaline: The parent compound, lacking the methyl and hydroxyl substitutions.
6-Hydroxyquinoxaline: Similar structure but without the methyl groups.
7,8-Dimethylquinoxaline: Lacks the hydroxyl group at position 6.
Uniqueness: 7,8-Dimethyl-6-quinoxalinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
特性
CAS番号 |
101063-90-5 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
InChIキー |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
異性体SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
正規SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
同義語 |
6-Quinoxalinol, 7,8-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






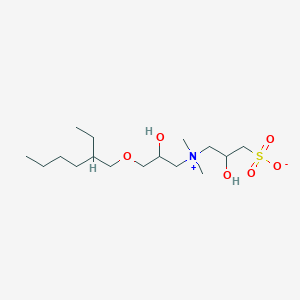
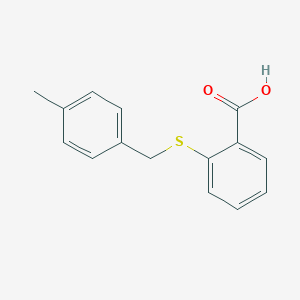
![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)
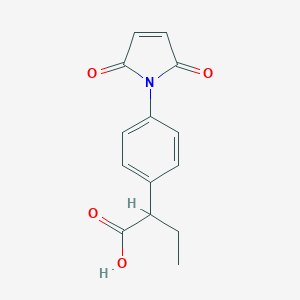
![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)

